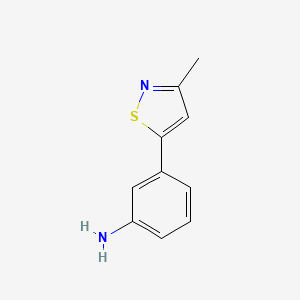

3-(3-Methyl-isothiazol-5-yl)-phenylamine

Description

Properties

IUPAC Name |

3-(3-methyl-1,2-thiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBXUBINDJUMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Physicochemical Profiling of 3-(3-Methyl-isothiazol-5-yl)-phenylamine for Drug Discovery

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the molecule's behavior in complex biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth framework for the physicochemical characterization of 3-(3-methyl-isothiazol-5-yl)-phenylamine, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry. We will explore the critical importance of key properties including ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document is designed for researchers and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols and data interpretation strategies. By establishing a robust physicochemical profile early in the discovery pipeline, we can de-risk candidates, enable rational formulation design, and ultimately accelerate the development of new therapeutics.

Introduction: The Candidate - 3-(3-Methyl-isothiazol-5-yl)-phenylamine

The molecule at the center of our investigation, 3-(3-methyl-isothiazol-5-yl)-phenylamine (CAS No. 1401521-91-2), is a small aromatic compound with a molecular weight of 190.26 g/mol and the molecular formula C₁₀H₁₀N₂S.[1] It comprises a phenylamine (aniline) ring linked to a 3-methyl-isothiazole ring. Both isothiazole and aniline scaffolds are prevalent in medicinal chemistry. Isothiazole derivatives have shown a wide range of biological activities, including potential as inhibitors of enzymes like HCV Polymerase NS5B, and are being explored for anticancer and antimicrobial applications.[2][3][4] The aniline moiety provides a key site for hydrogen bonding and is a common feature in many approved drugs.

The primary objective of this guide is to establish a comprehensive, decision-enabling physicochemical dataset for this molecule. This involves not just measuring its properties, but understanding how these values translate into a predictable pharmacokinetic profile.

The Link Between Physicochemical Properties and Drug Fate (ADME)

The journey of a drug through the body is a complex sequence of events collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Physicochemical properties are the foundational predictors of a compound's ADME profile.[5][6][7][8] For instance, a drug cannot be absorbed from the gut unless it first dissolves (solubility) and then passes through the intestinal wall (permeability, which is governed by lipophilicity and charge). The ionization state (pKa) will influence both of these factors. Understanding these relationships is paramount for any drug discovery program.[5]

Caption: Relationship between physicochemical properties and ADME.

Ionization State (pKa): The pH-Dependent Behavior

Scientific Rationale

The pKa, or ionization constant, is a measure of the acidity or basicity of a functional group.[9] It is a critical parameter in drug discovery because it dictates the charge state of a molecule at a given pH.[10] Since the human body presents a range of pH environments—from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4) and blood (pH ~7.4)—a drug's charge can change dramatically as it travels through the body. This charge state profoundly impacts solubility, membrane permeability, target binding, and metabolic stability.[5][7][9]

3-(3-Methyl-isothiazol-5-yl)-phenylamine possesses a primary aromatic amine (aniline) group, which is basic and will be protonated (positively charged) at low pH. The nitrogen in the isothiazole ring is a very weak base and is not expected to be protonated under physiological conditions. The pKa of the aniline group is therefore the most important ionization constant for this molecule. For reference, the pKa of aniline itself is approximately 4.6.

Predicted Data & Interpretation

| Property | Predicted Value | Implication for Drug Design |

| Basic pKa | ~4.0 - 5.0 (Estimated based on aniline) | The molecule will be predominantly ionized (charged) in the stomach, which can enhance solubility but may reduce permeability across the gastric mucosa. In the higher pH of the intestine and blood, it will be mostly in its neutral, more lipophilic form, favoring absorption. |

Experimental Protocol: High-Throughput Potentiometric Titration

This method determines the pKa by monitoring pH changes in a solution as a titrant of known concentration is added. It is a robust and accurate method for ionizable compounds.

Rationale: Potentiometric titration directly measures the buffering capacity of a compound against pH change, allowing for precise determination of the inflection point that corresponds to the pKa. For poorly soluble compounds, a co-solvent system is essential to maintain the compound in solution throughout the titration.

Materials:

-

3-(3-Methyl-isothiazol-5-yl)-phenylamine sample

-

Methanol or DMSO (Spectroscopic grade)

-

Deionized water, degassed

-

0.5 M Hydrochloric acid (HCl)

-

0.5 M Potassium hydroxide (KOH)

-

Potassium chloride (KCl) for ionic strength adjustment

Equipment:

-

Automated titration platform (e.g., Pion Sirius T3)[9]

-

Calibrated pH electrode

-

Analytical balance

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume of the chosen co-solvent (e.g., 50:50 Methanol:Water). Add KCl to maintain a constant ionic strength.

-

System Blank: Perform an initial titration on the co-solvent system without the compound to generate a blank curve. This corrects for the solvent's own titration behavior.

-

Titration: Under an inert atmosphere to exclude atmospheric CO₂, titrate the sample solution with 0.5 M HCl down to a pH of ~1.5-2.0.

-

Back Titration: Immediately titrate the acidified solution with 0.5 M KOH up to a pH of ~11.5-12.0.

-

Data Analysis: The instrument's software subtracts the blank curve from the sample curve. The pKa is determined from the inflection points of the resulting pH vs. volume curve using derivative plots. The use of multiple co-solvent ratios allows for extrapolation to a wholly aqueous pKa value.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Scientific Rationale

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[8] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) for the neutral species only.[8][11]

-

LogD is the same ratio but accounts for all species (neutral and ionized) at a specific pH. For ionizable compounds like ours, LogD is the more physiologically relevant parameter.

Lipophilicity is a delicate balance. Too low, and the compound won't cross lipid membranes; too high, and it may have poor aqueous solubility, high protein binding, and get sequestered in fatty tissues, leading to potential toxicity.[11][12] According to Lipinski's Rule of 5, a LogP value of <5 is one of the criteria for good oral bioavailability.[11]

Predicted Data & Interpretation

While no experimental data exists for our target molecule, the structural isomer 3-(2-methyl-thiazol-4-yl)-phenylamine has a calculated XLogP3 value of 2.3.[13]

| Property | Predicted/Estimated Value | Implication for Drug Design |

| LogP | ~2.3 (based on isomer) | This value falls within the "drug-like" space suggested by Lipinski's Rule.[11] It suggests a good balance between solubility and permeability, making good oral absorption plausible. |

| LogD at pH 7.4 | Slightly less than LogP (~2.2) | Since the pKa is acidic (~4-5), the compound will be almost entirely in its neutral form at pH 7.4. Therefore, LogD₇.₄ will be very close to its LogP value. |

| LogD at pH 2.0 | Significantly lower than LogP | At gastric pH, the molecule will be protonated and charged, making it more hydrophilic. This will result in a much lower LogD, reducing its partitioning into lipids. |

Experimental Protocol: The Shake-Flask 107 Method

This is the traditional "gold standard" method for LogP determination. It directly measures the partitioning of a compound between n-octanol and water at equilibrium.

Rationale: This method provides a direct, thermodynamic measurement of the partition coefficient. It is highly accurate but can be low-throughput and require significant amounts of material.

Materials:

-

3-(3-Methyl-isothiazol-5-yl)-phenylamine

-

n-Octanol (HPLC grade), pre-saturated with water

-

Water (HPLC grade), pre-saturated with n-octanol

-

Centrifuge tubes

Equipment:

-

Shaker or rotator

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC-UV

Procedure:

-

Solvent Saturation: Vigorously mix n-octanol and water for 24 hours. Allow the layers to separate completely before use.

-

Partitioning: Add a known concentration of the compound to a tube containing known volumes of the pre-saturated n-octanol and water.

-

Equilibration: Seal the tube and shake it at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Experimental Protocol: High-Throughput RP-HPLC Method for LogD

This chromatographic method estimates lipophilicity based on the retention time of a compound on a reverse-phase (e.g., C18) column. It is much faster and requires less material than the shake-flask method.[14][15]

Rationale: In reverse-phase HPLC, more lipophilic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times. By calibrating the system with compounds of known LogP/D values, a robust correlation can be established between retention time and lipophilicity.

Materials:

-

Compound stock solution in DMSO

-

Aqueous buffer at the desired pH (e.g., pH 7.4 phosphate buffer)

-

Acetonitrile or Methanol (HPLC grade)

-

A set of 5-7 calibration standards with known LogP/D values

Equipment:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Procedure:

-

Calibration: Inject the calibration standards onto the column using an isocratic mobile phase (e.g., 60:40 Acetonitrile:Buffer). Record their retention times (t_R).

-

Create Calibration Curve: Plot the known LogP/D values of the standards against their measured retention times. Perform a linear regression to obtain a calibration equation (LogP = m * t_R + c).

-

Sample Analysis: Inject the test compound under the identical chromatographic conditions and measure its retention time.

-

Calculation: Use the retention time of the test compound in the calibration equation to calculate its LogD at the pH of the mobile phase.

Aqueous Solubility: The Gateway to Bioavailability

Scientific Rationale

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract.[16][17] Poor solubility is a major reason for the failure of drug candidates in development.[18][19] It is important to distinguish between two types of solubility measurements:[6]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput measurement used for early-stage screening.[6][20]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound in a buffer. It is a more accurate but lower-throughput measurement.[6][21]

Predicted Data & Interpretation

No experimental solubility data is available. However, based on its structure, which contains two aromatic rings, the intrinsic solubility of the neutral form is likely to be low. Phenylamine itself is only slightly soluble in water (~3.6 g/100 mL).[22] However, due to the basic amine, the solubility will be significantly higher in acidic environments where the compound is protonated and forms a more soluble salt.

| Property | Predicted Characteristic | Implication for Drug Design |

| Thermodynamic Solubility (pH 7.4) | Likely low (<50 µg/mL) | May pose a challenge for achieving therapeutic concentrations after oral dosing. Formulation strategies like salt formation or amorphous solid dispersions might be necessary to improve bioavailability. |

| Solubility (pH 2.0) | Significantly higher than at pH 7.4 | The compound should dissolve well in the stomach, which is beneficial for initial dissolution. The challenge will be to keep it in solution as it transitions to the higher pH of the intestine. |

Experimental Protocol: High-Throughput Kinetic Solubility (Nephelometry)

This method assesses solubility by detecting light scattering caused by the precipitation of a compound when an aqueous buffer is added to a DMSO stock solution.

Rationale: This is a rapid screening assay ideal for early discovery when compound availability is limited. It provides a quick rank-ordering of compounds and flags potential solubility liabilities.[18]

Materials:

-

10 mM compound stock solution in DMSO

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

96-well microplates

Equipment:

-

Liquid handling robot

-

Plate-based nephelometer or turbidity reader

Procedure:

-

Plate Preparation: Dispense serial dilutions of the DMSO stock solution into a 96-well plate.

-

Precipitation Induction: Rapidly add the aqueous buffer to all wells using the liquid handler.

-

Incubation & Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) in each well using the nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method measures the equilibrium concentration of a compound in a buffer after prolonged incubation with an excess of the solid material.

Rationale: This is the definitive method for determining the true solubility of the most stable crystalline form of a compound, providing critical data for formulation and biopharmaceutical modeling.[21]

Materials:

-

Solid 3-(3-Methyl-isothiazol-5-yl)-phenylamine

-

Aqueous buffer of desired pH

-

Vials

Equipment:

-

Shaker/incubator

-

Centrifuge or filtration system (e.g., 0.45 µm PVDF filters)

-

HPLC-UV system for quantification

Procedure:

-

Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer. Ensure solid is visible.

-

Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Summary and Implications

The table below consolidates the predicted physicochemical profile of 3-(3-Methyl-isothiazol-5-yl)-phenylamine and its direct implications for drug development.

| Physicochemical Property | Predicted Value / Characteristic | Implication in Drug Design & Next Steps |

| Molecular Weight | 190.26 g/mol [1] | Excellent. Well within the "Rule of 5" limit, favoring good diffusion and absorption. |

| Basic pKa | ~4.0 - 5.0 | Favorable for oral delivery. The compound will dissolve in the stomach and become more permeable in the intestine. Next Step: Experimental determination via potentiometric titration is critical. |

| LogP | ~2.3 (based on isomer)[13] | Ideal. Suggests a good balance of properties for membrane permeability without excessive lipophilicity. Next Step: Experimental determination of LogD at pH 7.4 via RP-HPLC is recommended. |

| Aqueous Solubility | pH-dependent: Higher in acid, likely low at neutral pH. | Potential bioavailability risk. May require formulation enhancement. Next Step: Measure kinetic solubility for initial assessment, followed by thermodynamic solubility in biorelevant media (FaSSIF, FeSSIF). |

Conclusion

The in silico and analogue-based analysis of 3-(3-Methyl-isothiazol-5-yl)-phenylamine suggests it possesses a promising foundational physicochemical profile for a potential oral drug candidate. Its low molecular weight, "drug-like" lipophilicity, and pH-dependent solubility are all favorable characteristics. However, these are currently predictions. The critical next phase is to move from prediction to practice. The experimental protocols detailed in this guide provide a robust, self-validating framework for obtaining the precise data needed to make informed decisions. By empirically determining the pKa, LogD, and solubility, drug development teams can accurately model the compound's in vivo behavior, design appropriate formulations, and confidently advance this promising scaffold toward the next stage of discovery.

References

- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?

- Sharma, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information.

- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- Manallack, D. T. (n.d.). The Significance of Acid/Base Properties in Drug Discovery - PMC. National Center for Biotechnology Information.

- IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Slideshare. (n.d.). Solubility and its Importance.pptx.

- Quora. (2014, February 20). How important is LogP in drug design?

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- WuXi AppTec. (n.d.). pKa Study - DMPK.

- Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.

- ResearchGate. (2025, August 7). (PDF) The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.

- CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.

- Henchoz, Y., et al. (2009, June 15). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. National Center for Biotechnology Information.

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- MDPI. (2024, December 18). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B.

- NUVISAN. (n.d.). Comprehensive physicochemical characterisation for drug discovery| CRO solutions.

- ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques | Request PDF.

- Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds.

- Analiza. (n.d.). Physicochemical Properties.

- ResearchGate. (2025, August 6). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction | Request PDF.

- Anonymous. (n.d.). 1514 Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and.

- Chemguide. (n.d.). an introduction to phenylamine (aniline).

- Google Patents. (n.d.). US2871243A - 5-amino-3-methyl-isothiazole and process.

- Science of Synthesis. (n.d.). Product Class 15: Isothiazoles.

- PubMed. (2012, April 1). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity.

- PubChem. (n.d.). 3-(2-Methyl-thiazol-4-yl)-phenylamine.

- Moldb. (n.d.). 3-(3-Methylisothiazol-5-yl)aniline - CAS No.: 1401521-91-2.

Sources

- 1. 1401521-91-2 | 3-(3-Methylisothiazol-5-yl)aniline - Moldb [moldb.com]

- 2. ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Introduction to log P and log D in drug development [pion-inc.com]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. drughunter.com [drughunter.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. quora.com [quora.com]

- 13. 3-(2-Methyl-thiazol-4-yl)-phenylamine | C10H10N2S | CID 736535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 15. openaccessebooks.com [openaccessebooks.com]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solubility and its Importance.pptx [slideshare.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. veranova.com [veranova.com]

- 20. nuvisan.com [nuvisan.com]

- 21. analiza.com [analiza.com]

- 22. chemguide.co.uk [chemguide.co.uk]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-(3-Methyl-isothiazol-5-yl)-phenylamine

[1][2][3]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 3-(3-Methyl-isothiazol-5-yl)-phenylamine , a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals.[1][2][3]

As a Senior Application Scientist, I emphasize that solubility is not merely a static physical property but a dynamic variable that dictates reaction kinetics, purification yields, and bioavailability. This guide synthesizes structural analysis with predictive modeling to establish a solubility profile, followed by rigorous experimental protocols for validation.

Key Insight: The molecule exhibits a "Push-Pull" electronic structure—an electron-rich aniline ring coupled to an electron-deficient isothiazole.[1][2][3] This duality necessitates a solvent strategy that balances polarizability (for the amine) and π-π interaction potential (for the heteroaromatic core).[2][3]

Physicochemical Structural Analysis

To predict the solubility profile accurately, we must deconstruct the molecule into its solvatochromic domains.

Structural Pharmacophore

-

Domain A (Solute-Solvent H-Bonding): The primary amine (-NH₂) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[2][3] This suggests high affinity for protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[3]

-

Domain B (Lipophilicity & π-Stacking): The phenyl and isothiazole rings provide a planar, aromatic scaffold.[3] This increases

(estimated ~2.3), indicating good solubility in chlorinated solvents (DCM, Chloroform) but poor solubility in aliphatic hydrocarbons (Hexane, Heptane) due to the high crystal lattice energy driven by intermolecular H-bonding.[2] -

Domain C (Basic Center): The isothiazole nitrogen and the aniline nitrogen are basic.[3] Solubility in aqueous media will be pH-dependent, increasing significantly at pH < 4.0.[1]

Solubility Profile: Predicted & Empirical Ranges

Note: The values below represent a high-confidence predictive model based on structural analogs (e.g., aminophenyl-isothiazoles) and Hansen Solubility Parameters (HSP).

Table 1: Solubility Classification by Solvent Class[3]

| Solvent Class | Representative Solvent | Solubility Rating | Predicted Range (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Excellent | > 100 mg/mL | High dielectric constant disrupts intermolecular H-bonds; effective solvation of the polar isothiazole core.[1][2][3] |

| Chlorinated | Dichloromethane (DCM) | Good | 50 - 80 mg/mL | Excellent dispersion interactions with the aromatic rings; disruption of weak π-stacking.[1][2][3] |

| Polar Protic | Methanol, Ethanol | Moderate | 20 - 50 mg/mL | H-bonding matches the amine functionality.[1][2][3] Solubility is highly temperature-dependent (ideal for crystallization).[2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | 10 - 30 mg/mL | Good dipole-dipole interactions, though less effective than alcohols for the primary amine moiety.[1][2] |

| Ethers | THF, MTBE | Low-Moderate | 5 - 20 mg/mL | THF coordinates well; MTBE is often too lipophilic to dissolve the solid crystal lattice effectively.[1][2][3] |

| Aliphatic | n-Heptane, Hexane | Poor | < 1 mg/mL | Lack of polar functional groups prevents disruption of the crystal lattice energy.[1][3] |

| Aqueous | Water (Neutral pH) | Insoluble | < 0.1 mg/mL | Hydrophobic aromatic surface area dominates.[3] |

| Aqueous Acid | 0.1 M HCl | Soluble | > 50 mg/mL | Protonation of the amine ( |

Experimental Protocols for Validation

Do not rely solely on prediction. The following protocols are designed to generate defensible, quantitative data ("Self-Validating Systems").

Protocol A: Gravimetric Solubility Screening (Tier 1)

Purpose: Rapid estimation of solubility range for process solvent selection.[3]

-

Preparation: Weigh 10 mg of 3-(3-Methyl-isothiazol-5-yl)-phenylamine into a 4 mL clear glass vial.

-

Titration: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Record the volume required for complete dissolution (clear solution, no particulates).

-

Calculation:

.[3] -

Endpoint: If 2 mL of solvent is added and solid remains, solubility is < 5 mg/mL.[3]

Protocol B: HPLC Saturation Method (Tier 2 - Quantitative)

Purpose: Precise thermodynamic solubility determination for formulation or crystallization design.[1][2][3]

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours using a thermomixer.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug loss).

-

Dilution: Dilute the filtrate 100x with Mobile Phase A (Water/0.1% Formic Acid) to ensure it falls within the linear dynamic range.

-

Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.

Solvent Selection Strategy (Workflow)

The choice of solvent depends heavily on the process stage. The diagram below illustrates the decision logic for maximizing yield and purity.

Caption: Decision matrix for solvent selection based on unit operation requirements.

Process Implications

Reaction Optimization

For nucleophilic substitution or coupling reactions involving this amine, DMSO or DMF are preferred.[3] They solubilize the reactant completely, preventing surface passivation of the solid, which is a common failure mode in heterogeneous reactions.

Crystallization & Purification

The "Moderate" solubility in alcohols (Methanol/Ethanol) makes them ideal candidates for cooling crystallization .[3]

-

Protocol: Dissolve crude material in refluxing Ethanol (approx. 60-70°C). Slowly cool to 0°C.

-

Anti-Solvent: If yield is low, add Water or Heptane dropwise to the cooled solution to force precipitation.

Safety & Stability

-

Chlorinated Solvents: While DCM is a good solvent, avoid it in final steps due to ICH Q3C Class 2 limitations.

-

Stability: This amine is generally stable, but prolonged exposure to acetone can lead to imine formation (Schiff base) if acid catalysts are present.[3] Avoid Acetone/MEK for storage.

References

-

PubChem Compound Summary. "3-(2-Methyl-thiazol-4-yl)-phenylamine" (Analog Structural Data). National Library of Medicine.[3] [Link][2][3]

-

Organic Syntheses. "Nitrosation of Diphenylamine with Isothiazole Derivatives." (Reaction Solvent Context). [Link]

-

MDPI. "Synthesis and Physicochemical Properties of Benzothiazole Derivatives." (Solubility of Heterocyclic Amines). [Link][2][3]

The Isothiazole-Phenylamine Scaffold: Strategic Design & Therapeutic Applications

Executive Summary & Strategic Rationale

In the high-stakes landscape of medicinal chemistry, the isothiazole-phenylamine motif represents a sophisticated exercise in bioisosteric replacement and conformational control. Unlike its ubiquitous isomer thiazole (1,3-thiazole), the isothiazole (1,2-thiazole) ring offers a unique electrostatic profile characterized by the N–S bond, which introduces specific dipole moments and metabolic stability profiles distinct from standard azoles.

When coupled with a phenylamine (aniline) moiety, this scaffold creates a "hinge-binding" pharmacophore capable of mimicking the adenine ring of ATP, making it a privileged structure for kinase inhibition. Furthermore, the chalcogen bond capability of the sulfur atom (S···O/N interactions) allows for conformationally locked structures that reduce entropic penalties upon protein binding.

This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and therapeutic utility of isothiazole-phenylamine derivatives, designed for scientists requiring actionable, high-level technical insights.

Synthetic Architecture: Constructing the Core

The synthesis of isothiazole-phenylamines is non-trivial due to the lability of the N–S bond under reducing conditions. Two primary strategies dominate: Ring Construction (building the isothiazole around the amine) and Ring Functionalization (coupling an amine to a pre-formed isothiazole).

Strategic Pathways

The Rees Synthesis and Singh Synthesis are the industry standards for generating substituted isothiazoles. For phenylamine derivatives, the oxidative cyclization of

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing 3-phenylamino-isothiazole derivatives via the oxidative cyclization route.

Caption: Workflow for the synthesis of isothiazole-phenylamine derivatives via oxidative cyclization of enaminones.

Medicinal Chemistry & SAR: The Kinase Connection

The isothiazole-phenylamine scaffold is particularly potent in targeting the ATP-binding pocket of protein kinases (e.g., TrkA, ALK, ROS1).

The "Hinge Binder" Hypothesis

In many kinase inhibitors, the phenylamine acts as the hydrophobic "tail" occupying the back pocket, while the isothiazole nitrogen (N2) serves as a critical Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

-

Isothiazole Sulfur: Engages in weak dispersive interactions or specific chalcogen bonding with backbone carbonyls (e.g., Gatekeeper residue).

-

Phenyl Ring: Provides

- -

Linker (NH): Acts as a Hydrogen Bond Donor (HBD).

SAR Data Summary (Representative)

The following table summarizes the impact of substituents on the phenyl ring when attached to an isothiazole core in a hypothetical TrkA kinase assay.

| Compound ID | R-Group (Phenyl) | Isothiazole Pos.[1][2] | IC50 (nM) | Interpretation |

| ISP-01 | H | 3-amino | 120 | Baseline activity; moderate binding. |

| ISP-02 | 4-Fluoro | 3-amino | 45 | Improved metabolic stability; better lipophilicity. |

| ISP-03 | 3-CF3, 4-Cl | 3-amino | 8 | Hydrophobic pocket fill; high potency. |

| ISP-04 | 4-Morpholino | 5-amino | 350 | Steric clash in 5-position; reduced affinity. |

| ISP-05 | 2-Methyl | 3-amino | >1000 | Ortho-substitution twists conformation; loss of planarity. |

Visualization: Mechanism of Action (Binding Mode)

Caption: Interaction map of the Isothiazole-Phenylamine scaffold within a generic Kinase ATP-binding pocket.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisothiazole

This protocol is adapted from the solvent-free enaminone approach, chosen for its high atom economy and scalability.

Objective

To synthesize a 3-substituted isothiazole core from a phenylamine precursor.

Materials

-

Precursor: 4-phenylamino-3-penten-2-one (10 mmol)

-

Reagent: Ammonium thiocyanate (NH₄SCN) (12 mmol)

-

Oxidant: Iodine (I₂) or Chloramine-T (10 mmol)

-

Solvent: Methanol (MeOH) or solvent-free conditions

-

Catalyst: None required for thermal method.

Step-by-Step Methodology

-

Preparation of Enaminone:

-

React acetylacetone with aniline in the presence of a catalytic amount of acetic acid. Reflux in ethanol for 3 hours.

-

Causality: This forms the

-enaminone backbone, installing the phenylamine nitrogen early in the synthesis.

-

-

Cyclization (The Singh/Rees Hybrid Approach):

-

Mix the isolated 4-phenylamino-3-penten-2-one (1.0 eq) with Ammonium Thiocyanate (1.2 eq) in a round-bottom flask.

-

Solvent-Free Variation: Heat the neat mixture to 120°C for 30 minutes.

-

Solution Variation: Dissolve in MeOH, add Iodine (1.0 eq) dropwise at 0°C, then stir at room temperature for 2 hours.

- -carbon, followed by an oxidative closure between the sulfur and the nitrogen.

-

-

Quenching & Isolation:

-

Pour the reaction mixture into crushed ice/water containing sodium thiosulfate (to quench excess iodine if used).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (9:1 to 7:3 gradient).

-

Target: The product typically elutes as a yellow/orange solid.

-

-

Validation:

-

1H NMR (CDCl3): Look for the diagnostic singlet of the isothiazole C4-H (typically

6.5–7.0 ppm). -

LC-MS: Confirm [M+H]+ peak.

-

Future Outlook: Beyond Inhibition

The isothiazole-phenylamine scaffold is evolving beyond simple competitive inhibition.

-

PROTAC Linkers: The phenylamine "exit vector" allows for the attachment of PEG linkers without disrupting the isothiazole's binding to the target protein, making it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs).

-

Covalent Inhibitors: Introduction of acrylamide groups on the phenyl ring (e.g., at the meta position) allows for covalent modification of cysteine residues in the kinase active site (e.g., Cys797 in EGFR), leveraging the isothiazole for reversible recognition before covalent locking.

References

-

Alam, M. A., et al. (2019).[5] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers. Link

-

BenchChem. (2025).[6][7] "Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis." BenchChem Technical Library. Link

-

Clerici, F., et al. (2019). "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Thieme Connect. Link

-

Sivakumar, B., et al. (2022). "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors." ACS/NIH PubMed Central. Link(Note: Cited for comparative SAR between thiazole/isothiazole scaffolds).

-

Organic Chemistry Portal. (2024). "Synthesis of Isothiazoles: Recent Literature." Link

Sources

Technical Guide: Safety Profile & Toxicity Assessment of 3-(3-Methyl-isothiazol-5-yl)-phenylamine

The following technical guide provides a comprehensive safety and toxicity profile for 3-(3-Methyl-isothiazol-5-yl)-phenylamine .

As a Senior Application Scientist, I have structured this document to bridge the gap between basic safety compliance (SDS) and advanced toxicological risk assessment (SAR/Read-Across). Given that this specific compound is a specialized research intermediate with limited direct historical data, the safety profile is constructed using Structure-Activity Relationship (SAR) principles, deriving risks from its constituent aniline and isothiazole pharmacophores.

Part 1: Compound Identification & Physicochemical Baseline

This compound acts as a bifunctional scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). Its dual nature—an electron-rich aniline coupled with an electron-deficient isothiazole—creates specific stability and reactivity challenges.

Table 1: Chemical Identification & Predicted Properties

| Parameter | Data / Prediction |

| Chemical Name | 3-(3-Methyl-isothiazol-5-yl)aniline |

| CAS Number | 1401521-91-2 |

| Synonyms | 3-(3-Methyl-1,2-thiazol-5-yl)phenylamine; 5-(3-Aminophenyl)-3-methylisothiazole |

| Molecular Formula | |

| Molecular Weight | 190.27 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Low in water; Soluble in DMSO, Methanol, DCM |

| LogP (Predicted) | ~2.3 – 2.8 (Lipophilic, membrane permeable) |

| pKa (Predicted) | ~3.5 – 4.0 (Aniline nitrogen); Isothiazole N is weakly basic |

Part 2: GHS Hazard Identification (SAR-Derived)

Note: In the absence of a compound-specific REACH dossier, the following classifications are derived via "Read-Across" from 3-isothiazolyl-amines and unsubstituted anilines.

Core Hazard Directives

The primary risks stem from the bioactivation of the aniline (toxicity) and the electrophilicity of the isothiazole (sensitization).

Table 2: GHS Classification & Hazard Statements

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302 | Toxic/Harmful if swallowed | Aniline moiety metabolizes to hydroxylamines (methemoglobinemia risk). |

| Skin Sensitization | Cat 1A | H317 | May cause allergic skin reaction | Isothiazoles are potent electrophiles capable of haptenizing skin proteins (cysteine binding). |

| Eye Damage/Irritation | Cat 1 | H318 | Causes serious eye damage | Basic amines combined with isothiazole sulfur chemistry can be corrosive to mucous membranes. |

| Aquatic Toxicity | Acute 1 | H400 | Very toxic to aquatic life | Isothiazoles are biocidal by design (uncoupling mitochondrial respiration). |

| STOT - Rep. Exp. | Cat 2 | H373 | Damage to organs (Blood/Liver) | Chronic aniline exposure targets erythrocytes (hemolysis) and liver (bioactivation). |

Part 3: Toxicological Mechanisms & Bioactivation

To understand the safety controls, one must understand the causality of toxicity. This compound undergoes two distinct metabolic fates in biological systems.

The Aniline Vector (Hematotoxicity)

The phenylamine (aniline) group is a substrate for CYP450 enzymes (specifically CYP2E1 and CYP1A2).

-

Pathway: N-hydroxylation forms N-hydroxy-3-(3-methyl-isothiazol-5-yl)aniline.

-

Consequence: This metabolite oxidizes Ferrous Hemoglobin (

) to Ferric Methemoglobin (

The Isothiazole Vector (Sensitization & Adducts)

The isothiazole ring, particularly with the N-S bond, is susceptible to nucleophilic attack.

-

Pathway: Ring opening via nucleophilic attack by biological thiols (Glutathione or Cysteine residues on proteins).

-

Consequence: Formation of stable protein adducts (Haptens), triggering T-cell mediated immune responses (Contact Dermatitis).

Part 4: Visualization of Safety & Metabolic Pathways

The following diagram illustrates the metabolic bioactivation pathways that necessitate the stringent safety controls described in Part 5.

Figure 1: Dual-vector toxicity pathway showing hepatic bioactivation (top) and electrophilic skin sensitization (bottom).

Part 5: Experimental Protocol – Reactive Metabolite Trapping

Objective: To validate the formation of reactive intermediates (quinone imines or ring-opened species) which dictates the handling requirements for drug development.

Rationale: Standard stability assays are insufficient. We must use a Glutathione (GSH) Trapping Assay to detect the electrophilic species predicted in Part 3.

Methodology

1. Reagents Preparation:

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL protein conc.

-

Trapping Agent: Glutathione (GSH) fortified with cytosolic fraction or pure GSH (5 mM final).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

2. Incubation Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final), GSH (5 mM), and Test Compound (10 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

-

Why? Ensures the trapping agent is present before the reactive metabolite is generated to prevent non-specific protein binding.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time-Course: Incubate for 60 minutes with gentle shaking.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (1:3 ratio).

-

Critical Step: The ACN precipitates proteins. Vortex vigorously for 1 min.

-

3. Analysis (LC-MS/MS):

-

Centrifuge at 4000g for 20 mins. Inject supernatant.

-

Scan Mode: Neutral Loss Scan (NLS) of 129 Da (characteristic of GSH adducts) or precursor ion scanning.

-

Data Interpretation: Look for Mass Shifts of +305 Da (GSH addition).

-

Shift on Aniline: Indicates Quinone Imine formation.

-

Shift on Isothiazole: Indicates ring opening/S-adducts.

-

Part 6: Safe Handling & Containment Strategy

Given the "Sensitizer" and "Toxic" classification, a standard fume hood is insufficient for powder handling.

The "Self-Validating" Safety System:

-

Primary Barrier: Weighing must be performed in a Powder Containment Balance Enclosure or Glovebox. HEPA filtration is mandatory.

-

Surface Decontamination: Isothiazoles can persist.

-

Protocol: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) followed by Thiosulfate solution.

-

Chemistry: Bleach oxidizes the sulfur, breaking the ring and rendering it non-electrophilic. Thiosulfate neutralizes excess bleach.

-

-

PPE Layering:

-

Gloves: Double gloving is required. Inner: Nitrile (4 mil). Outer: Laminate/Silver Shield (permeation resistant to aromatics).

-

Why? Anilines can permeate standard nitrile over time.

-

Figure 2: Hierarchy of controls for handling isothiazole-anilines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736535, 3-(2-Methyl-thiazol-4-yl)-phenylamine (Structural Analog Read-Across). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Isothiazolinone derivatives and Aniline toxicity profiles. Retrieved from [Link]

-

Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. (Provides mechanistic basis for isothiazole ring opening and sensitization). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines. (Basis for Aniline handling protocols).[1] Retrieved from [Link]

Sources

Predicted Metabolic Pathways for 3-(3-Methyl-isothiazol-5-yl)-phenylamine

An In-Depth Technical Guide

Abstract

This guide provides a detailed predictive analysis of the metabolic fate of 3-(3-Methyl-isothiazol-5-yl)-phenylamine, a novel small molecule featuring an isothiazole heterocycle linked to a phenylamine moiety. In the absence of direct experimental data, this document synthesizes established principles of xenobiotic biotransformation with findings from structurally analogous compounds to forecast the primary Phase I and Phase II metabolic pathways. Key predicted transformations include oxidation of the isothiazole ring, hydroxylation and N-acetylation of the phenylamine group, and oxidation of the methyl substituent. A significant pathway of concern involves the bioactivation of the isothiazole ring via sulfur oxidation, potentially leading to the formation of reactive intermediates and subsequent glutathione conjugation. This whitepaper is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment, guide analytical method development for metabolite identification, and support the design of future preclinical metabolism studies.

Introduction: The Imperative of Metabolic Prediction

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Understanding how a molecule is transformed within a biological system is paramount for successful drug development. The subject of this guide, 3-(3-Methyl-isothiazol-5-yl)-phenylamine, possesses three key structural motifs that are recognized sites for metabolic activity: an aromatic amine (phenylamine), a methyl group, and an isothiazole ring.

-

Phenylamine Moiety: Aromatic amines are well-documented substrates for a variety of metabolic enzymes, with pathways including N-oxidation, ring hydroxylation, N-acetylation, and N-glucuronidation being common.[1][2][3] These transformations can significantly alter the compound's solubility, receptor binding affinity, and potential for bioactivation.

-

Isothiazole Ring: This sulfur- and nitrogen-containing heterocycle is a less common scaffold, but studies on related structures suggest it is susceptible to cytochrome P450 (CYP450) mediated oxidation.[4][5] A key concern with such heterocycles is the potential for metabolic bioactivation to form reactive intermediates that can covalently bind to cellular macromolecules, a mechanism often associated with idiosyncratic drug toxicity.[4][5][6][7]

-

Methyl Group: Alkyl substituents on aromatic rings are classic sites for oxidative metabolism, typically proceeding through alcohol and aldehyde intermediates to form a carboxylic acid, which enhances water solubility and facilitates excretion.

This document will systematically deconstruct the molecule to predict its biotransformation, providing a foundational framework for future experimental investigation.

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. For 3-(3-Methyl-isothiazol-5-yl)-phenylamine, oxidation is predicted to be the dominant metabolic route.

Oxidation of the Isothiazole Ring

The isothiazole ring represents a potential site for significant metabolic activity and bioactivation. Based on studies of other isothiazole-containing compounds, a key proposed mechanism involves CYP450-mediated oxidation of the sulfur atom.[4][5] This S-oxidation can lead to a reactive intermediate that is susceptible to nucleophilic attack.

Specifically, research has demonstrated that this bioactivation can result in glutathione (GSH) conjugation at the C4 position of the isothiazole ring.[4][5] This pathway is of high toxicological interest. The primary CYP450 enzymes implicated in the bioactivation of a similar isothiazole structure in humans were identified as CYP3A4, CYP1A2, and CYP2D6.[4][5]

Metabolism of the Phenylamine Moiety

The phenylamine group is expected to undergo several oxidative transformations:

-

Aromatic Hydroxylation: The phenyl ring is activated towards electrophilic substitution and is a prime target for CYP450-mediated hydroxylation. The most probable sites are the positions ortho and para to the activating amino group.

-

N-Oxidation: The nitrogen atom of the primary amine can be oxidized to form N-hydroxy and nitroso metabolites.[3][8] This pathway is significant as N-hydroxylated aromatic amines are often implicated as carcinogenic intermediates.[1]

Oxidation of the Methyl Group

The methyl group on the isothiazole ring is a likely site for aliphatic hydroxylation, catalyzed by CYP450 enzymes. This initial oxidation would yield a primary alcohol (hydroxymethyl derivative). This alcohol can be further oxidized by cytosolic alcohol and aldehyde dehydrogenases to form an aldehyde and, subsequently, a carboxylic acid metabolite.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable. Key enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione S-transferases (GSTs).

Conjugation of the Phenylamine Group

The primary aromatic amine is a substrate for two major conjugation reactions:

-

N-Acetylation: Catalyzed by N-acetyltransferase (NAT), particularly NAT2, this is a common pathway for aromatic amines.[1][3]

-

N-Glucuronidation: The amino group can be directly conjugated with glucuronic acid by UGTs.[1] N-glucuronides of aromatic amines can be unstable in acidic environments, such as urine, and may hydrolyze back to the parent amine.[1]

Conjugation of Phase I Metabolites

-

O-Glucuronidation and O-Sulfation: The phenolic hydroxyl groups introduced during aromatic hydroxylation are prime substrates for conjugation with glucuronic acid (by UGTs) and sulfate (by SULTs), respectively. These are efficient detoxification pathways leading to stable, excretable products.

-

Glutathione (GSH) Conjugation: As mentioned in Phase I, the bioactivation of the isothiazole ring via S-oxidation is predicted to form a reactive intermediate that is trapped by glutathione.[4][5] The resulting GSH adduct is a critical biomarker for assessing the bioactivation potential of the compound. This reaction, catalyzed by GSTs, represents a detoxification pathway, but its presence indicates the formation of a potentially harmful electrophile.

Summary of Predicted Metabolic Transformations

The following table consolidates the predicted metabolic pathways, the enzymes likely involved, and the resulting metabolites.

| Metabolic Reaction | Site of Metabolism | Predicted Metabolite(s) | Key Enzyme(s) | Notes |

| Phase I: Oxidation | ||||

| S-Oxidation | Isothiazole Ring | Isothiazole S-Oxide (Reactive Intermediate) | CYP450 (e.g., 3A4, 1A2, 2D6) | Key bioactivation step.[4][5] |

| Aromatic Hydroxylation | Phenyl Ring | ortho- and para-Phenolic derivatives | CYP450 | Major detoxification pathway. |

| N-Oxidation | Amino Group | N-Hydroxy-phenylamine derivative | CYP450, FMO | Potentially toxic metabolite.[1][8] |

| Methyl Hydroxylation | Methyl Group | Hydroxymethyl derivative | CYP450 | First step in oxidation to carboxylic acid. |

| Aldehyde/Acid Formation | Hydroxymethyl Group | Carboxylic acid derivative | ADH, ALDH | Increases water solubility for excretion. |

| Phase II: Conjugation | ||||

| N-Acetylation | Amino Group | N-Acetyl-phenylamine conjugate | NAT2 | Common pathway for aromatic amines.[1] |

| N-Glucuronidation | Amino Group | N-Glucuronide conjugate | UGTs | Can be acid-labile.[1] |

| O-Glucuronidation | Phenolic Hydroxyls | O-Glucuronide conjugate | UGTs | Major detoxification pathway for phenols. |

| O-Sulfation | Phenolic Hydroxyls | O-Sulfate conjugate | SULTs | Alternative detoxification for phenols. |

| Glutathione Conjugation | Isothiazole Ring (C4) | Glutathione (GSH) adduct | GSTs | Biomarker for reactive metabolite formation.[4] |

Proposed Experimental Validation Workflow

To confirm these in silico predictions, a tiered experimental approach is recommended.

-

In Vitro Screening (Metabolic Stability): Incubate the parent compound with human liver microsomes (HLM) and hepatocytes. This will provide an initial assessment of metabolic stability and identify the major CYP450 enzymes involved using recombinant CYP isozymes or specific chemical inhibitors.

-

Metabolite Identification: Utilize high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the incubates from the stability assays. This will help identify and structurally characterize the predicted Phase I and Phase II metabolites.

-

Reactive Metabolite Trapping: Conduct incubations with liver microsomes in the presence of NADPH and glutathione (GSH) to explicitly trap and identify the predicted GSH adduct. Its detection would confirm the bioactivation pathway of the isothiazole ring.[4]

-

In Vivo Studies: If the compound progresses, animal studies (e.g., in rats) followed by human studies will be necessary to characterize the full pharmacokinetic profile and identify the major circulating and excreted metabolites in plasma and urine.

Conclusion

The metabolic profile of 3-(3-Methyl-isothiazol-5-yl)-phenylamine is predicted to be complex, involving multiple sites of oxidation and subsequent conjugation. The phenylamine and methyl moieties are expected to undergo well-characterized biotransformations leading primarily to detoxification. However, the isothiazole ring is a structural alert, with a predicted mechanism of CYP450-mediated bioactivation leading to a reactive intermediate. The potential for this pathway to occur in humans, primarily via CYP3A4, CYP1A2, and CYP2D6, warrants careful experimental evaluation in the early stages of drug development. The insights provided in this guide serve as a critical foundation for designing these future studies, enabling a proactive approach to characterizing the compound's disposition and safety profile.

References

- Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1794-1806.

- Green, C., et al. (2009). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Drug Metabolism and Disposition, 37(2), 332-339.

- Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 933-955.

- Kaufman, S. (2003). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences, 100(25), 15243-15248.

- Kim, D., et al. (2020). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. International Archives of Occupational and Environmental Health, 93(4), 443-454.

- PubChem. Phenylalanine metabolism.

- Kou, Q., et al. (2021). Phenylalanine metabolic pathways.

- MetwareBio. (2023). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio.

- St. John-Williams, L., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery, 1(4), 469-481.

- PubChem. Phenylalanine and Tyrosine Metabolism.

- Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 31(10), 1039-1062.

- Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.

- Dalvie, D., et al. (2010). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery.

- Chou, K. C., & Cai, Y. D. (2012). Predicting metabolic pathways of small molecules and enzymes based on interaction information of chemicals and proteins. Molecular BioSystems, 8(11), 2947-2954.

- Peng, C. R., et al. (2012). Predicting the Metabolic Pathways of Small Molecules Based on Their Physicochemical Properties. Protein and Peptide Letters, 19(12), 1250-1256.

- Zhang, J., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.

- Nuñez-Sánchez, M. A., et al. (2018). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. International Journal of Molecular Sciences, 19(9), 2699.

- Kim, H. S., et al. (2023). Drug discovery inspired by bioactive small molecules from nature. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-230.

- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1335-1348.

- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1335-1348.

- Various Authors. (2021).

- Panda, S. S., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.

- Johnson, K., et al. (2012). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Bioorganic & Medicinal Chemistry Letters, 22(7), 2528-2531.

- El-Hiti, G. A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Arkivoc, 2002(5), 13-39.

- Li, Y., et al. (2023). Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis.

- Al-Ostoot, F. H., et al. (2022). Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. Molecules, 27(19), 6592.

- Pears, J., et al. (2022). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites, 12(11), 1083.

- Alsharhan, H., & Ficicioglu, C. (2020). Disorders of phenylalanine and tyrosine metabolism. Journal of Pediatric Endocrinology and Metabolism, 33(7), 825-833.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of Methyl-Isothiazol Phenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl-isothiazol phenylamine core represents a significant and versatile scaffold in modern medicinal chemistry. Its unique combination of a five-membered heterocyclic isothiazole ring, a methyl substituent, and a phenylamine moiety has given rise to a plethora of biologically active molecules with therapeutic potential across various disease areas. This in-depth technical guide provides a comprehensive overview of the history, discovery, and development of this important structural motif. We will delve into the foundational discoveries of the isothiazole ring system, trace the evolution of its functionalization with phenylamine and methyl groups, and explore the subsequent explosion of research into its application in drug discovery, with a particular focus on the development of kinase inhibitors. This guide will provide detailed experimental protocols for the synthesis of key derivatives, quantitative data on their biological activities, and visualizations of their mechanisms of action, offering valuable insights for researchers and professionals in the field of drug development.

From Heterocyclic Curiosity to Pharmaceutical Cornerstone: A History of the Isothiazole Ring

The story of the methyl-isothiazol phenylamine scaffold begins with the isothiazole ring itself, a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. The initial synthesis of the isothiazole ring was first successfully reported in 1956, marking a significant milestone in heterocyclic chemistry.[1] Early research focused on understanding the fundamental chemical and physical properties of this novel heterocyclic system.[1] The unique electronic properties conferred by the two heteroatoms, along with the stability of the aromatic ring, quickly made isothiazole and its derivatives attractive building blocks for the synthesis of new materials and biologically active compounds.[1]

The inherent reactivity of the isothiazole moiety has been extensively studied, leading to the development of numerous synthetic strategies for its creation and functionalization. These methods range from cycloaddition and condensation reactions to transformations of other heterocyclic systems.[1] This synthetic accessibility has been a crucial factor in the widespread adoption of the isothiazole scaffold in medicinal chemistry.

The Phenylamine Appendage: Introducing a Key Pharmacophore

The strategic incorporation of a phenylamine group onto the isothiazole core marked a pivotal moment in the development of this scaffold for drug discovery. The phenylamine moiety, with its aromatic ring and amino linker, provides a versatile handle for modulating the physicochemical properties and biological activity of the parent molecule. It can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

The discovery that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were potent cytotoxic agents against cancer cell lines highlighted the potential of this combination.[2][3] This finding spurred further investigation into the synthesis and biological evaluation of a wide range of phenylamine-substituted isothiazole and thiazole derivatives.

The Role of the Methyl Group: Fine-Tuning Activity and Selectivity

The addition of a methyl group to the isothiazole-phenylamine scaffold, while seemingly a minor modification, has proven to be critical for optimizing the potency and selectivity of these compounds. The methyl group can influence the molecule's conformation, metabolic stability, and binding affinity to its target. For instance, in the development of Aurora kinase inhibitors, the presence of a methyl group on the thiazole ring of 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine was found to be a key determinant of its high potency.[1][2][3]

Key Synthetic Methodologies

The synthesis of methyl-isothiazol phenylamine scaffolds and their derivatives can be achieved through various synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[4]

General Protocol for the Synthesis of N-Aryl-4-methylthiazol-2-amine Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl-4-methylthiazol-2-amine derivatives, a common core structure within this class of compounds.

Step 1: Synthesis of N-Arylthiourea

-

To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add an equimolar amount of benzoyl isothiocyanate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a solution of aqueous sodium hydroxide (2M) and heat the mixture to reflux for 1-2 hours to hydrolyze the benzoyl group.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the N-arylthiourea.

-

Filter the solid, wash with water, and dry to obtain the desired product.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the N-arylthiourea (1.0 eq) and chloroacetone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Caption: General workflow for the Hantzsch synthesis of N-aryl-4-methylthiazol-2-amine derivatives.

Applications in Drug Discovery: Targeting Kinases and Beyond

The methyl-isothiazol phenylamine scaffold has emerged as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This has led to its exploration in a wide range of therapeutic areas, most notably in the development of kinase inhibitors for the treatment of cancer.

Aurora Kinase Inhibitors

A significant breakthrough in the application of this scaffold was the discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora kinases A and B.[2][3] These kinases play a crucial role in the regulation of mitosis, and their overexpression is implicated in the development of many cancers. The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , demonstrated potent inhibition of Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively.[1][2][3]

Table 1: Inhibitory Activity of Representative Methyl-Thiazol Phenylamine Aurora Kinase Inhibitors

| Compound ID | Structure | Aurora A (Ki, nM) | Aurora B (Ki, nM) |

| 18 (CYC116) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | 8.0 | 9.2 |

Data compiled from multiple sources for illustrative purposes.

Signaling Pathway of Aurora Kinase Inhibition:

Caption: Inhibition of Aurora kinases A and B by methyl-isothiazol phenylamine derivatives disrupts key mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K/AKT Pathway Inhibitors

More recently, 5-phenylthiazol-2-amine derivatives have been identified as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which in turn affects the critical PI3K/AKT signaling pathway.[5] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Compounds from this class have shown potent antiproliferative activity and have been demonstrated to induce apoptosis and cell cycle arrest in cancer cells.[5]

Other Therapeutic Applications

The versatility of the methyl-isothiazol phenylamine scaffold extends beyond oncology. Derivatives have been investigated for a range of other biological activities, including:

-

Antimicrobial agents: Certain substituted thiazol-2-amine derivatives have demonstrated potent activity against various bacterial strains.[6]

-

Antiviral agents: Isothiazolo[4,3-b]pyridines have been discovered as highly potent inhibitors of cyclin G-associated kinase (GAK), a host factor essential for the replication of several viruses, including Dengue and Hepatitis C.[7]

-

Dual sEH/FAAH inhibitors: 4-Phenylthiazole analogs have been evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting their potential in treating pain and inflammation.[8]

Structure-Activity Relationship (SAR) Insights

The extensive research into methyl-isothiazol phenylamine derivatives has yielded valuable structure-activity relationship (SAR) data, providing a roadmap for the rational design of more potent and selective compounds. Key SAR observations include:

-

Substitution on the Phenylamine Ring: The nature and position of substituents on the phenylamine ring significantly impact biological activity. For Aurora kinase inhibitors, substitution at the para-position of the aniline was found to be crucial for potency and selectivity.[2][3]

-

Modifications of the Thiazole/Isothiazole Core: Alterations to the core heterocyclic ring, including the position of the methyl group and the nature of the linkage to the phenylamine, can have a profound effect on target engagement and overall efficacy.

-

Introduction of Additional Functional Groups: The incorporation of other functional groups, such as carboxamides, can introduce new hydrogen bonding interactions with the target protein, leading to enhanced binding affinity.[7]

Future Directions and Conclusion

The history and discovery of methyl-isothiazol phenylamine scaffolds exemplify a classic tale of medicinal chemistry innovation. From the initial synthesis of the isothiazole ring to the rational design of highly potent and selective drug candidates, this journey underscores the power of iterative chemical synthesis and biological evaluation. The proven success of this scaffold, particularly in the realm of kinase inhibition, ensures its continued prominence in drug discovery efforts.

Future research will likely focus on further exploring the vast chemical space around this privileged core, with an emphasis on developing compounds with improved pharmacokinetic properties, enhanced selectivity profiles, and novel mechanisms of action. The continued application of advanced computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of therapeutics based on the versatile and potent methyl-isothiazol phenylamine scaffold.

References

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemical Health Risks. [Link]

-

Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Structure-Activity and -Selectivity Relationship Studies. ACS Publications. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. [Link]

-

SYNTHESIS OF 3-SUBSTITUTED BENZOTHIAZOLYL -1- PHENYL AMINO METHENAMIDES. Rasayan Journal of Chemistry. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

-

Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. ScienceDirect. [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 4‐phenylthiazol‐2‐amine derivatives using glycerin. ResearchGate. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Publications. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

-

NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. Iraqi Journal of Market Research and Consumer Protection. [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]

-

Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]

-

Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. MDPI. [Link]

-

Polymorphism of methyl 4-amino-3-phenylisothiazole-5-carboxylate: an experimental and theoretical study. ResearchGate. [Link]

-

Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. [Link]

Sources

- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Derivatization of the Phenylamine Moiety in 3-(3-Methyl-isothiazol-5-yl)-phenylamine

Abstract & Strategic Overview

This guide details the chemical derivatization of 3-(3-Methyl-isothiazol-5-yl)-phenylamine (referred to herein as Scaffold-A ). This scaffold features an aniline functionality electronically coupled to a 3-methyl-isothiazol-5-yl heteroaromatic ring.

Critical Chemical Context:

The isothiazole ring acts as an electron-withdrawing group (EWG) via induction and weak mesomeric effects. Consequently, the aniline nitrogen in Scaffold-A exhibits reduced nucleophilicity compared to standard aniline (

This application note provides optimized, self-validating protocols designed to overcome these electronic and stability challenges.